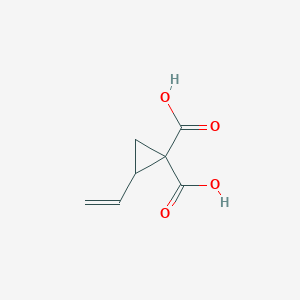

2-Ethenylcyclopropane-1,1-dicarboxylic acid

Cat. No. B8038739

Key on ui cas rn:

57742-48-0

M. Wt: 156.14 g/mol

InChI Key: AFEWNSCLQLQUEJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04321406

Procedure details

Ethylene glycol (0.2 mols) and dimethyl 2-vinylcyclopropane-1,1-dicarboxylate (0.2 mols) were combined with 0.1 gms dibutyltin diacetate and 0.1 gms hydroquinone. The temperature was gradually raised to 185° C. over a 3 hour period and then maintained for an additional 41/2 hours during which time about 3.2 gms methanol was collected. The temperature was then reduced to about 80° C. and a vacuum (0.1 mm Hg) pulled on the system to remove final traces of volatile products. The resulting light viscous oil (38.5 gms) contained some monomeric product but consisted primarily of oligomeric products of up to about 5 repeating units. A portion of the product containing 5% benzoin isobutyl ether was spread on a glass plate and upon irradiation with an ultraviolet light source provided a transparent, tack-free, resilient polymer film. Similar products are obtained when 2-vinylcyclopropane-1,1-dicarboxylic acid is esterified with ethylene glycol and diethylene glycol.

Quantity

0.2 mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

C(O)CO.[CH:5]([CH:7]1[CH2:9][C:8]1([C:14]([O:16]C)=[O:15])[C:10]([O:12]C)=[O:11])=[CH2:6].C([O-])(=O)C.C([O-])(=O)C.C([Sn+2]CCCC)CCC.C1(C=CC(O)=CC=1)O>CO>[CH:5]([CH:7]1[CH2:9][C:8]1([C:14]([OH:16])=[O:15])[C:10]([OH:12])=[O:11])=[CH2:6] |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.2 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CO)O

|

Step Two

|

Name

|

|

|

Quantity

|

0.2 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)C1C(C1)(C(=O)OC)C(=O)OC

|

Step Three

|

Name

|

|

|

Quantity

|

0.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].C(C)(=O)[O-].C(CCC)[Sn+2]CCCC

|

Step Four

|

Name

|

|

|

Quantity

|

0.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(O)=CC=C(O)C=C1

|

Step Five

|

Name

|

|

|

Quantity

|

3.2 g

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

185 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was then reduced to about 80° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove final traces of volatile products

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A portion of the product containing 5% benzoin isobutyl ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was spread on a glass plate and upon irradiation with an ultraviolet light source

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided a transparent, tack-free, resilient polymer film

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)C1C(C1)(C(=O)O)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |